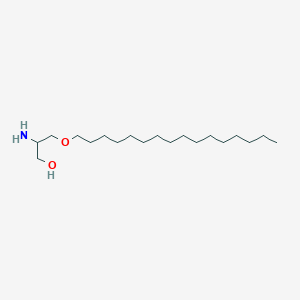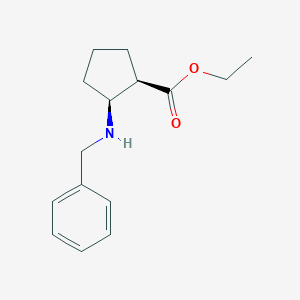![molecular formula C7H11ClN2O B179722 4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride CAS No. 16167-46-7](/img/structure/B179722.png)
4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride, also known as THBOA hydrochloride, is a chemical compound with potential therapeutic applications. It belongs to the class of oxazolamines and has been studied extensively for its role in modulating the activity of certain ion channels and receptors in the central nervous system.
Mécanisme D'action
4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride hydrochloride acts as a positive allosteric modulator of certain ion channels and receptors in the central nervous system, including the GABA(A) receptor, the glycine receptor, and the TRPV1 receptor. By modulating the activity of these receptors, 4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride hydrochloride can enhance their inhibitory effects, leading to a reduction in pain, anxiety, and depression.
Biochemical and Physiological Effects:
4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride hydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the activity of certain enzymes involved in the production of reactive oxygen species, leading to a reduction in oxidative stress. 4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride hydrochloride has also been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In addition, 4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride hydrochloride has been shown to enhance the activity of certain neurotransmitters, leading to a reduction in pain, anxiety, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have good stability in solution. 4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride hydrochloride is also relatively selective in its activity, meaning that it can be used to study specific ion channels and receptors without affecting other systems. However, there are also some limitations to using 4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride hydrochloride in lab experiments. It has a relatively short half-life, meaning that it may need to be administered frequently in order to maintain its effects. In addition, its effects may be influenced by factors such as pH and temperature, which may need to be carefully controlled in experiments.
Orientations Futures
There are several potential future directions for research on 4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride hydrochloride. One area of interest is in the development of new therapeutic agents for neurological disorders based on 4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride hydrochloride. Another area of interest is in the study of the molecular mechanisms underlying the activity of 4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride hydrochloride, including its interactions with ion channels and receptors. Finally, there is also potential for the development of new synthetic methods for 4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride hydrochloride, which could lead to improved yields and greater efficiency in its production.
Méthodes De Synthèse
4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride hydrochloride can be synthesized using a multistep process, starting from commercially available starting materials. The first step involves the condensation of 3,4-dihydroxybenzaldehyde with ethyl acetoacetate to form 3-(2-oxopropyl)-4-hydroxybenzaldehyde. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-(2-oxopropyl)-4-hydroxybenzaldoxime. The oxime is then cyclized using phosphorus oxychloride to form the oxazoline ring, which is then reduced using sodium borohydride to form 4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride. Finally, the amine group is quaternized using hydrochloric acid to form 4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride hydrochloride.
Applications De Recherche Scientifique
4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride hydrochloride has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to modulate the activity of certain ion channels and receptors in the central nervous system, which are involved in the regulation of pain, anxiety, and depression. 4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride hydrochloride has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
Propriétés
Numéro CAS |
16167-46-7 |
|---|---|
Nom du produit |
4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride |
Formule moléculaire |
C7H11ClN2O |
Poids moléculaire |
174.63 g/mol |
Nom IUPAC |
4,5,6,7-tetrahydro-1,3-benzoxazol-2-amine;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-7-9-5-3-1-2-4-6(5)10-7;/h1-4H2,(H2,8,9);1H |
Clé InChI |
YTXDFIZZLNRRRF-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)N=C(O2)N.Cl |
SMILES canonique |
C1CCC2=C(C1)N=C(O2)N.Cl |
Synonymes |
4,5,6,7-tetrahydrobenzo[d]oxazol-2-aMine hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















